5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride 5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride Deparon is a tricyclic antidepressant that can also serve as a new potential antibacterial agent.
Brand Name: Vulcanchem
CAS No.: 18059-99-9
VCID: VC0525666
InChI: InChI=1S/C18H18N2O.ClH/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18;/h2-11,19H,12-13H2,1H3;1H
SMILES: CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.8 g/mol

5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride

CAS No.: 18059-99-9

Cat. No.: VC0525666

Molecular Formula: C18H19ClN2O

Molecular Weight: 314.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride - 18059-99-9

Specification

CAS No. 18059-99-9
Molecular Formula C18H19ClN2O
Molecular Weight 314.8 g/mol
IUPAC Name N-methyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxyethanamine;hydrochloride
Standard InChI InChI=1S/C18H18N2O.ClH/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18;/h2-11,19H,12-13H2,1H3;1H
Standard InChI Key MZTHMUGFMPRTIK-UHFFFAOYSA-N
SMILES CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Canonical SMILES C[NH2+]CCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.[Cl-]
Appearance Solid powder

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound’s structure centers on a 5H-dibenzo[a,d]cyclohepten-5-one backbone, a tricyclic system comprising two benzene rings fused to a seven-membered cycloheptene ring. The ketone group at position 5 is replaced by an oxime (–N–OH) moiety, which is further ether-linked to a 2-(methylamino)ethyl chain. The hydrochloride salt neutralizes the methylamino group’s basicity, forming a quaternary ammonium chloride .

Systematic Nomenclature

  • IUPAC Name: (5E)-5-(Hydroxyimino)-5H-dibenzo[a,d]cyclohepten-5-yl O-[2-(methylamino)ethyl] ether monohydrochloride

  • Alternative Names: LM-2909, Deparon (pharmaceutical code) .

Synthesis and Preparation

Synthetic Pathway

The synthesis involves three key steps :

  • Oxime Formation: Reacting 5H-dibenzo[a,d]cyclohepten-5-one with hydroxylamine hydrochloride in pyridine yields the oxime intermediate.

  • Alkylation: The oxime’s oxygen is alkylated using β-(methylamino)ethyl chloride in the presence of sodamide, forming the ether linkage.

  • Salt Formation: Treatment with hydrochloric acid produces the monohydrochloride salt.

Reaction Conditions

StepReagentsSolventTemperatureTime
1NH₂OH·HClPyridineReflux22 hr
2Sodamide, β-(methylamino)ethyl chlorideBenzeneReflux16 hr
3HCl (g)EtherRT1 hr

Purification and Characterization

The final product is purified via recrystallization from benzene/light petroleum mixtures, achieving >98% purity. Characterization employs NMR, IR, and mass spectrometry, with the hydrochloride confirmed by chloride ion titration .

Physical and Chemical Properties

Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O
Molecular Weight314.8 g/mol
Melting Point185–187°C (decomposes)
SolubilityWater: >50 mg/mL; DMSO: 30 mg/mL
pKa8.2 (oxime), 9.8 (methylamino)

The hydrochloride salt significantly improves water solubility compared to the free base (e.g., demexiptiline, solubility <1 mg/mL) . The oxime group participates in hydrogen bonding, as evidenced by IR peaks at 3200 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=N) .

Comparison with Related Compounds

CompoundCASStructureKey DifferencesSolubility (H₂O)
Target Compound18059-99-9Oxime + methylaminoethyl·HClHydrochloride salt, oxime50 mg/mL
Demexiptiline24701-51-7Secondary amine, free baseNo oxime, lower solubility<1 mg/mL
Noxiptyline HCl4985-15-3Dimethylaminoethyl·HClBulkier amine group45 mg/mL

The hydrochloride salt and oxime group distinguish this compound from demexiptiline, offering improved solubility and potential pharmacokinetic advantages .

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